(S)-gamma-Octanolactone
CAS No.:
Cat. No.: VC13434372
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14O2 |
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Molecular Weight | 142.20 g/mol |
IUPAC Name | (5S)-5-butyloxolan-2-one |
Standard InChI | InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1 |
Standard InChI Key | IPBFYZQJXZJBFQ-ZETCQYMHSA-N |
Isomeric SMILES | CCCC[C@H]1CCC(=O)O1 |
SMILES | CCCCC1CCC(=O)O1 |
Canonical SMILES | CCCCC1CCC(=O)O1 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
(S)-gamma-Octanolactone, systematically named (S)-5-butyldihydrofuran-2(3H)-one, is a cyclic ester with a four-membered lactone ring. Key properties include:
Property | Value | Source |
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Molecular weight | 142.20 g/mol | |
Boiling point | 234 °C (lit.) | |
Density | 0.981 g/mL at 25 °C | |
Optical rotation () | -42° (neat, 20°C) | |
Refractive index () | 1.443–1.446 | |
Vapor pressure | 1 hPa at 20°C |
The compound’s enantiomeric purity is critical for its organoleptic profile, with the (S)-form exhibiting a more pronounced creamy-coconut aroma compared to the (R)-enantiomer .
Stereochemical Significance
The asymmetric carbon at position 4 of the lactone ring dictates its chirality. Microbial biosynthesis using Mortierella sp. strains achieves high stereoselectivity, yielding (S)-gamma-octalactone with an optical rotation of -42°, surpassing earlier methods that produced mixtures with lower enantiomeric excess .
Synthesis and Production
Microbial Biosynthesis
The stereoselective synthesis of (S)-gamma-octalactone is predominantly achieved via bioconversion using fungal strains:
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Microorganism: Mortierella isabellina and related species.
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Substrate: Caprylic acid (octanoic acid).
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Process:
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Fermentation: Substrate is fed continuously (0.75 g/L/h) alongside glucose (0.36 g/L/h) under controlled aeration (3.5 L/min).
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Hydroxylation: Stereospecific hydroxylation at the C4 position of the substrate.
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Lactonization: Spontaneous cyclization of the 4-hydroxyoctanoic acid intermediate.
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Yield: 15–25 g/L, significantly higher than traditional chemical methods .
This method avoids racemization and leverages compartmentalized mycelial structures enriched with peroxisomes to enhance efficiency .
Chemical Synthesis
While less common, chemical routes involve:
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Intramolecular esterification: Acid-catalyzed cyclization of 4-hydroxyoctanoic acid.
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Epoxide ring-opening: Reaction of epoxyhexane with sodio-malonic ester, followed by saponification and lactonization .
Industrial Applications
Flavor and Fragrance Industry
Specialty Chemicals
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Plasticizers: Serves as a monomer for biodegradable polyesters.
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Pharmaceuticals: Intermediate in synthesizing GABAergic agents due to structural similarity to gamma-butyrolactone .
Market Analysis and Future Trends
Global Market Overview
Parameter | 2022 | 2030 Projection | CAGR |
---|---|---|---|
Market size | $15 million | $25 million | 7.0% |
Asia-Pacific share | 45% | 50% | - |
Key players | Zhongyue Aroma, Anhui Hyea Aromas, Soda Aromatic | , |
Emerging Opportunities
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